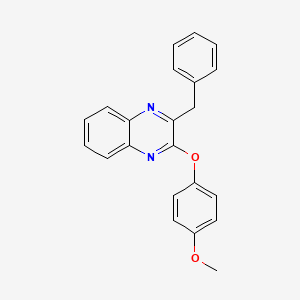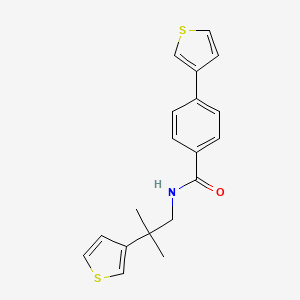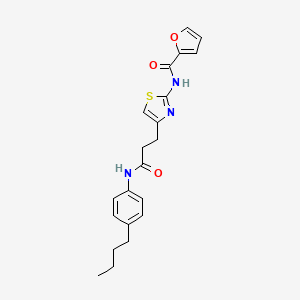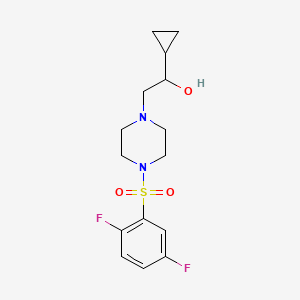![molecular formula C22H22FN5OS B2735911 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-25-1](/img/structure/B2735911.png)
5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22FN5OS and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) delved into the microwave-assisted synthesis of hybrid molecules that share structural similarities with the compound , investigating their antimicrobial, antilipase, and antiurease activities. This research highlighted the significance of incorporating specific functional groups into the molecular structure to enhance biological activities against various microorganisms, showcasing the compound's potential as a versatile agent in medicinal chemistry Başoğlu et al., 2013.
Fused Polycyclic Nitrogen-containing Heterocycles
Research by Mamedov et al. (2009) on the condensation of certain precursors to form region-isomeric thiazolo[3,4-a]quinoxalines underscores the compound's role in the development of new heterocyclic compounds. This work demonstrates the chemical versatility and potential of such structures in the synthesis of compounds with varying substituents, potentially useful in the discovery of new drugs and materials Mamedov et al., 2009.
Antimicrobial and Anti-inflammatory Potential
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, emphasizing the antimicrobial activity of these compounds against a range of bacterial and fungal strains. This research points to the potential use of the compound as a backbone for developing antimicrobial agents Patel et al., 2012.
Tozkoparan et al. (1999) explored the anti-inflammatory activity of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones, including their Michael addition products. The findings suggest the therapeutic potential of these compounds in treating inflammation, highlighting the importance of structural modifications to enhance biological activity Tozkoparan et al., 1999.
Design and Synthesis for Specific Targets
Several studies focus on the design and synthesis of novel compounds for targeted biological activities, including antimicrobial evaluation Al-Harthy et al., 2018 and antitumor properties Hutchinson et al., 2001. These studies illustrate the compound's potential as a foundational structure for developing agents with specific biological effects.
Spectroscopic Characterization and Structural Elucidation
Research into the spectroscopic characterization and crystallographic elucidation of similar compounds provides insights into their structural properties and potential applications in various scientific fields, including drug design and material science Al-Harthy et al., 2019.
Propiedades
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c23-18-8-6-17(7-9-18)19(20-21(29)28-22(30-20)24-15-25-28)27-12-10-26(11-13-27)14-16-4-2-1-3-5-16/h1-9,15,19,29H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRONCPIUCMQTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2735831.png)


![5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2735836.png)
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2735837.png)
![Tert-butyl 5'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2735839.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2735846.png)
![(2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2735847.png)

